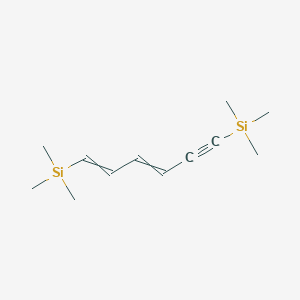
N,N-Didodecylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecylglycinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two dodecyl (C12H25) chains attached to the nitrogen atoms of the glycinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecylglycinamide typically involves the reaction of glycine with dodecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Glycine+2DodecylamineDCCthis compound+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Didodecylglycinamide can undergo various chemical reactions, including:
Oxidation: The dodecyl chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the dodecyl chains can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Dodecanol or dodecanoic acid.
Reduction: N,N-Didodecylamine.
Substitution: Halogenated dodecyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Didodecylglycinamide is used as a surfactant in various chemical reactions due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used as a model compound to study the interactions of amides with biological membranes. It can also be used to investigate the effects of long-chain amides on enzyme activity and protein folding.
Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme pressure and temperature conditions. It is also used in the formulation of personal care products such as shampoos and conditioners.
Mécanisme D'action
The mechanism of action of N,N-Didodecylglycinamide involves its interaction with lipid bilayers and proteins. The long dodecyl chains insert into the hydrophobic core of lipid bilayers, disrupting their structure and increasing membrane permeability. This can enhance the uptake of encapsulated drugs or other molecules. Additionally, the amide group can form hydrogen bonds with proteins, affecting their conformation and activity.
Comparaison Avec Des Composés Similaires
N,N-Dimethylglycinamide: Similar structure but with shorter methyl chains.
N,N-Dioctylglycinamide: Similar structure but with shorter octyl chains.
N,N-Didodecylacetamide: Similar structure but with an acetamide group instead of glycinamide.
Uniqueness: N,N-Didodecylglycinamide is unique due to its long dodecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring the stabilization of hydrophobic compounds in aqueous environments. Its ability to interact with lipid bilayers and proteins also sets it apart from similar compounds with shorter chains or different functional groups.
Propriétés
Numéro CAS |
175903-36-3 |
|---|---|
Formule moléculaire |
C26H54N2O |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
2-amino-N,N-didodecylacetamide |
InChI |
InChI=1S/C26H54N2O/c1-3-5-7-9-11-13-15-17-19-21-23-28(26(29)25-27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25,27H2,1-2H3 |
Clé InChI |
KTNKHQNOXSPQNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
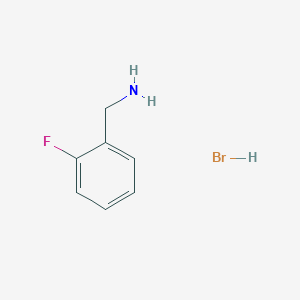
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)

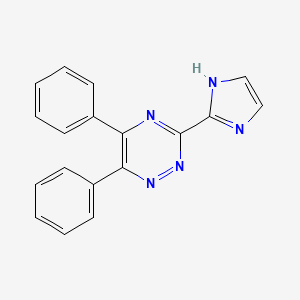
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
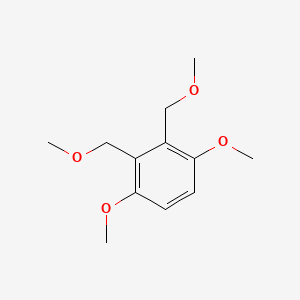
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
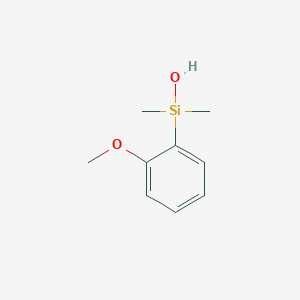
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

